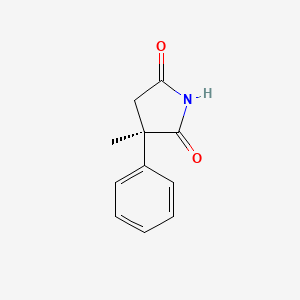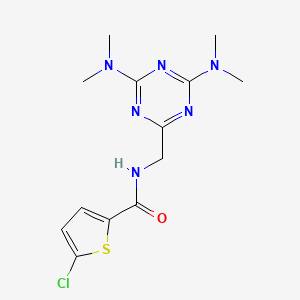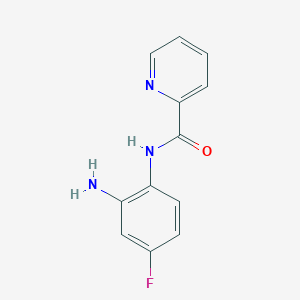![molecular formula C20H14BrF2N3O2 B2490517 5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428350-65-5](/img/structure/B2490517.png)
5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H14BrF2N3O2 and its molecular weight is 446.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
The compound's utility in biomedical applications, particularly in regulating inflammatory diseases, was explored through docking studies. This highlights its potential in therapeutic contexts, especially in inflammation-related conditions (Ryzhkova, Ryzhkov & Elinson, 2020).
Cytotoxicity and Antitumor Potential
Several studies have indicated the cytotoxic properties of similar compounds, which could be crucial for anti-tumor activity. The presence of fluorine and other substituents in these compounds has been associated with interesting cytotoxic activities (Gul et al., 2016).
Antibacterial and Antifungal Activities
Compounds with structural similarities have demonstrated promising antibacterial activities against various strains, such as Staphylococcus aureus and Escherichia coli, and some antifungal activity against Candida albicans (Gadakh et al., 2010).
Fluorescence Properties
A study on similar compounds highlights their fluorescent properties. This could be leveraged in various scientific applications, such as bioimaging or the development of fluorescent sensors (Ji Chang–you, 2012).
Electrochemical Properties
The electrochemical properties of fluorinated compounds, like the one , have been investigated for sustainable methodologies in obtaining pyrazolotriazoles. This suggests potential applications in green chemistry and sustainable synthesis processes (Costea, Fafilek & Kronberger, 2014).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives involving similar compounds, aiming to obtain potent antagonists for specific receptors or as lead compounds for pesticides. This indicates the compound's utility in chemical synthesis and drug development (Xiao et al., 2008).
Photo-switch and Logic Gate Applications
Compounds with pyrazolone-ring units have been used in creating photo-switches and logic gates, demonstrating their potential in electronic and photonic applications (Xie et al., 2009).
Propiedades
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)methyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF2N3O2/c21-14-4-1-13(17(23)9-14)10-25-7-8-26-19(20(25)28)16(11-27)18(24-26)12-2-5-15(22)6-3-12/h1-9,27H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZUGXBMHFBGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2CO)CC4=C(C=C(C=C4)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)




![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)
![4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2490448.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)


